molecular formula C13H16N2 B11187194 2,3,4,9-tetrahydro-1H-carbazol-1-ylmethanamine

2,3,4,9-tetrahydro-1H-carbazol-1-ylmethanamine

Cat. No.: B11187194
M. Wt: 200.28 g/mol
InChI Key: JGTWNJYBSOLIHR-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-1-ylmethanamine is an organic compound with the molecular formula C13H16N2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a tetrahydrocarbazole core with an amine group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ylmethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The resulting intermediate can then be further functionalized to introduce the methanamine group.

Another method involves the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines . This method is advantageous due to its simplicity and high yield. Additionally, the use of ionic liquids as catalysts has been explored to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

For industrial-scale production, the Fischer indole synthesis remains a popular choice due to its operational simplicity and high yields. The use of microwave-assisted synthesis and continuous flow microreactors has also been reported to improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazol-1-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-carbazol-1-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group allows the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,9-Tetrahydro-1H-carbazol-1-ylmethanamine is unique due to the presence of the methanamine group, which enhances its reactivity and allows for the introduction of various functional groups. This makes it a versatile building block for the synthesis of complex molecules and materials.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-1-ylmethanamine

InChI

InChI=1S/C13H16N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6,8,14H2

InChI Key

JGTWNJYBSOLIHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)CN

Origin of Product

United States

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